molecular formula C5H4BrNS2 B1438413 4-Bromothiophene-2-carbothioamide CAS No. 1152604-80-2

4-Bromothiophene-2-carbothioamide

Cat. No. B1438413
CAS RN: 1152604-80-2
M. Wt: 222.1 g/mol
InChI Key: NCTSBNPWZRWXBI-UHFFFAOYSA-N
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Description

4-Bromothiophene-2-carbothioamide is an organic compound with a molecular weight of 222.13 g/mol . It is a solid, odorless crystalline substance that is used in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of 4-Bromothiophene-2-carbothioamide is C5H4BrNS2 . Unfortunately, the specific structural details or the 3D structure of this compound are not provided in the available resources.


Physical And Chemical Properties Analysis

4-Bromothiophene-2-carbothioamide is a solid, odorless crystalline substance. It has a molecular weight of 222.13 g/mol and a molecular formula of C5H4BrNS2 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

4-Bromothiophene-2-carbothioamide: is part of the thiophene derivatives which are known for their wide range of pharmacological properties. One of the significant applications in medicinal chemistry is their potential as anticancer agents. The thiophene moiety is often incorporated into compounds that exhibit cytotoxic activities against various cancer cell lines, making it a valuable scaffold in the design of new chemotherapeutic drugs .

Anti-inflammatory Drugs

Thiophene derivatives, including 4-Bromothiophene-2-carbothioamide , have been studied for their anti-inflammatory properties. These compounds can be designed to modulate inflammatory pathways, offering potential therapeutic benefits for treating chronic inflammatory diseases .

Antimicrobial Activity

The structural framework of thiophene is beneficial in creating compounds with antimicrobial properties. Research into 4-Bromothiophene-2-carbothioamide could lead to the development of new antibiotics or antifungal medications, addressing the growing concern of antibiotic resistance .

Material Science: Organic Semiconductors

In the field of material science, 4-Bromothiophene-2-carbothioamide can be utilized in the development of organic semiconductors. Thiophene-based molecules play a crucial role in advancing organic electronics, particularly in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

Thiophene derivatives are also applied in industrial chemistry as corrosion inhibitors. The incorporation of 4-Bromothiophene-2-carbothioamide into coatings or materials can enhance their resistance to corrosion, which is essential for extending the lifespan of metal structures and components .

Anesthetics and Sodium Channel Blockers

Compounds like 4-Bromothiophene-2-carbothioamide have been used in the synthesis of local anesthetics and sodium channel blockers. For instance, articaine, which contains a thiophene ring, is utilized as a dental anesthetic in Europe. Exploring the properties of 4-Bromothiophene-2-carbothioamide could lead to the development of new anesthetic agents .

Safety and Hazards

4-Bromothiophene-2-carbothioamide should be handled with care. It is advised to avoid getting it in eyes, on skin, or on clothing. It should be used only under a chemical fume hood. Protective equipment/face protection should be worn while handling it. It should not be breathed in or ingested. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

4-bromothiophene-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNS2/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTSBNPWZRWXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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